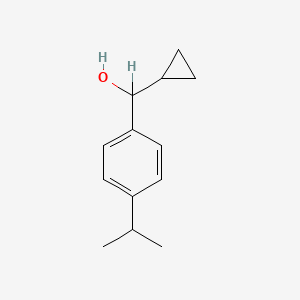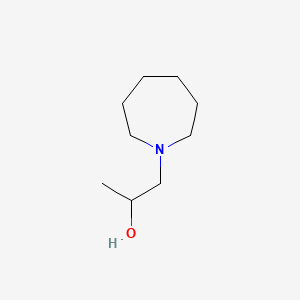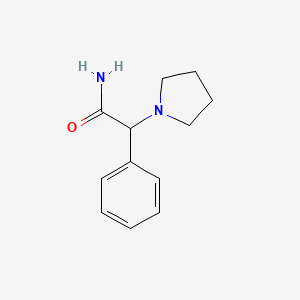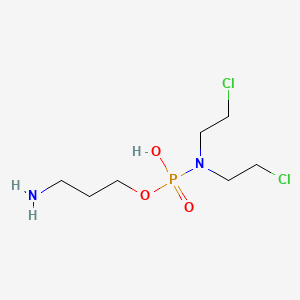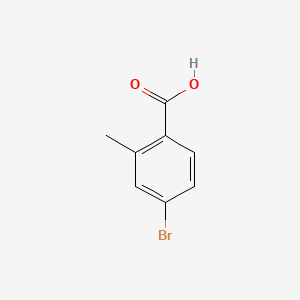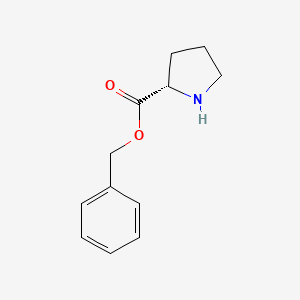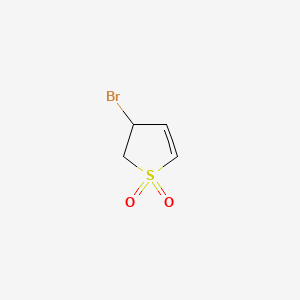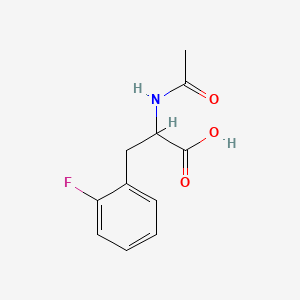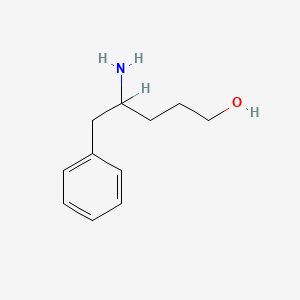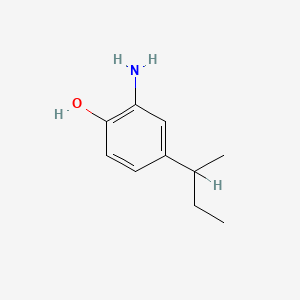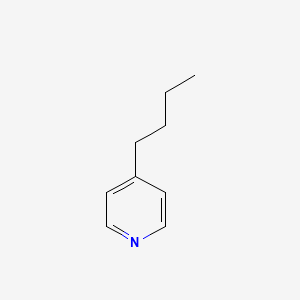
4-Butylpyridine
Overview
Description
4-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a butyl group is attached to the fourth carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
4-Butylpyridine, also known as 4-tert-butylpyridine (TBP), is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the redox electrolyte in these cells .
Mode of Action
This compound interacts with its target by improving the crystallinity of perovskite in the solar cells . This interaction results in an increase in the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, affecting the size of the short-circuit current .
Biochemical Pathways
Its role in improving the crystallinity of perovskite suggests that it may influence the formation and performance of perovskite solar cells .
Result of Action
The action of this compound results in improved performance of dye-sensitized solar cells. Specifically, it enhances the crystallinity of perovskite, leading to an increase in the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the size of the short-circuit current .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility could be affected by the presence of water or other solvents . Additionally,
Biochemical Analysis
Biochemical Properties
4-Butylpyridine plays a significant role in biochemical reactions, particularly in the context of dye-sensitized solar cells. It acts as a specific additive in redox electrolytes, enhancing the performance of these cells by improving the crystallinity and stability of the perovskite layer . In biochemical systems, this compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into more water-soluble metabolites for excretion . This metabolic process can influence the levels of other metabolites in the body, potentially affecting metabolic flux and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of this compound within tissues can also be influenced by its lipophilicity, which affects its ability to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and regulatory proteins . These interactions can influence the activity of this compound and its effects on cellular processes, including energy production and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with butyl halides in the presence of a base. For instance, the reaction of pyridine with butyl bromide in the presence of potassium carbonate can yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reaction under milder conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: It can be reduced to form corresponding tetrahydropyridines.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Butylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, agrochemicals, and as an additive in solar cells to enhance efficiency
Comparison with Similar Compounds
4-tert-Butylpyridine: Similar in structure but with a tert-butyl group instead of a butyl group.
2,4,6-Tri-tert-butylpyridine: Contains three tert-butyl groups attached to the pyridine ring.
4-Butylpyridine N-oxide: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its linear butyl group provides different steric and electronic effects compared to branched alkyl groups, influencing its behavior in chemical reactions and applications .
Properties
IUPAC Name |
4-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMDPZVQAMQFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201511 | |
| Record name | 4-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-75-1 | |
| Record name | 4-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
